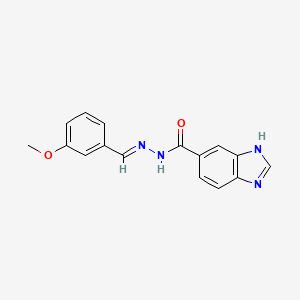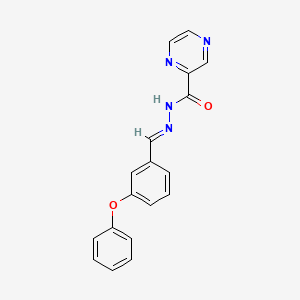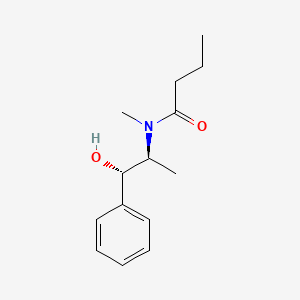
N'-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide: is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the benzimidazole ring system, along with the methoxybenzylidene and carbohydrazide moieties, imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis of N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Its ability to inhibit specific enzymes and pathways involved in disease progression makes it a valuable lead compound for drug discovery.
Industry: In the industrial sector, N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds:
- N’-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-Hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(3-Methoxybenzylidene)benzofuran-2(3H)-one
Comparison: N’-(3-Methoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the benzimidazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups. For example, the presence of the benzimidazole ring may enhance its ability to interact with certain biological targets, making it more effective in specific applications.
Propiedades
Fórmula molecular |
C16H14N4O2 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-4-2-3-11(7-13)9-19-20-16(21)12-5-6-14-15(8-12)18-10-17-14/h2-10H,1H3,(H,17,18)(H,20,21)/b19-9+ |
Clave InChI |
OVMZYEZFWNIAQU-DJKKODMXSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3 |
SMILES canónico |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3 |
Solubilidad |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)








